![molecular formula C27H26ClN5O4S B15039636 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide CAS No. 303105-38-6](/img/structure/B15039636.png)
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the 1,2,4-triazole ring.
Substitution Reactions: Introduction of the 4-chlorophenyl and 4-methylphenyl groups onto the triazole ring.
Thioether Formation: Reaction of the triazole derivative with a thiol to form the sulfanyl group.
Hydrazide Formation: Condensation of the sulfanyl-triazole derivative with hydrazine to form the acetohydrazide.
Schiff Base Formation: Reaction of the acetohydrazide with 2,4,6-trimethoxybenzaldehyde to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group.
Reduction: Reduction reactions could target the imine (Schiff base) linkage.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: Triazole derivatives are often studied as ligands in catalytic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial activity.
Enzyme Inhibitors: Potential use as inhibitors of specific enzymes.
Medicine
Antifungal Agents: Triazole compounds are widely used as antifungal agents.
Anticancer Agents: Research into their potential as anticancer agents.
Industry
Agriculture: Potential use as pesticides or herbicides.
Pharmaceuticals: Development of new drugs.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example:
Antifungal Activity: Inhibition of ergosterol synthesis in fungal cell membranes.
Anticancer Activity: Induction of apoptosis in cancer cells through specific pathways.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Itraconazole: Similar antifungal compound with a broader spectrum of activity.
Uniqueness
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide may offer unique properties such as enhanced potency, selectivity, or reduced side effects compared to similar compounds.
Properties
CAS No. |
303105-38-6 |
|---|---|
Molecular Formula |
C27H26ClN5O4S |
Molecular Weight |
552.0 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C27H26ClN5O4S/c1-17-5-11-20(12-6-17)33-26(18-7-9-19(28)10-8-18)31-32-27(33)38-16-25(34)30-29-15-22-23(36-3)13-21(35-2)14-24(22)37-4/h5-15H,16H2,1-4H3,(H,30,34)/b29-15+ |
InChI Key |
BNAIOOUVBRJDEJ-WKULSOCRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C=C(C=C3OC)OC)OC)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C=C(C=C3OC)OC)OC)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B15039557.png)
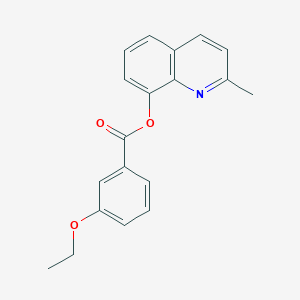
![4-[(1Z)-1-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}ethyl]phenyl acetate](/img/structure/B15039589.png)
![4-[(4-chlorobenzyl)oxy]-N-[3-chloro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide](/img/structure/B15039598.png)
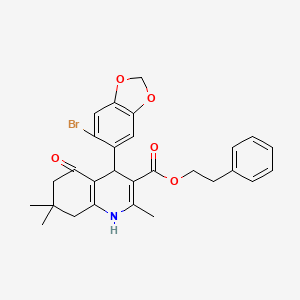

![(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15039611.png)
![2-({[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B15039619.png)
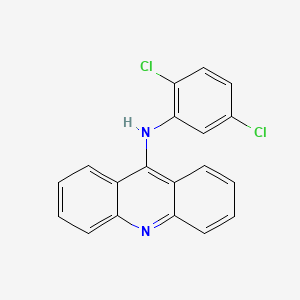
![N'-[(Z)-(2,3-dimethoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B15039628.png)
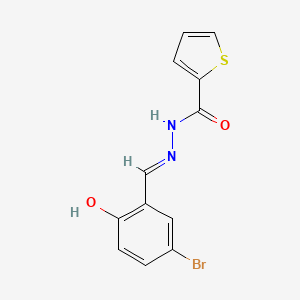
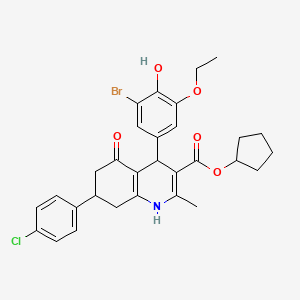
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B15039660.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B15039665.png)
